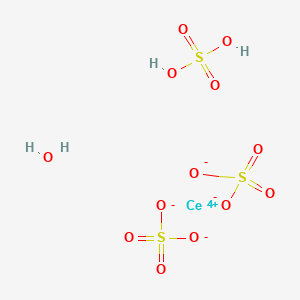
Cerium(4+);sulfuric acid;disulfate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+);sulfuric acid;disulfate;hydrate, also known as cerium(IV) sulfate hydrate, is an inorganic compound that exists in various hydrated forms. It is a yellow to yellow-orange solid that is moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .
Preparation Methods
Cerium(4+);sulfuric acid;disulfate;hydrate can be synthesized through the direct reaction of fine, calcined cerium(IV) oxide with concentrated sulfuric acid. The reaction yields the tetrahydrate form of the compound . The tetrahydrate loses water when heated to 180-200°C . Industrial production methods involve similar processes, ensuring the compound’s purity and stability for various applications.
Chemical Reactions Analysis
Cerium(4+);sulfuric acid;disulfate;hydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, especially in acidic environments.
Reduction: When reduced, cerium(IV) sulfate forms cerium(III) sulfate.
Substitution: It can promote the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes.
Common reagents and conditions used in these reactions include sulfuric acid, sodium bromate, and various organic compounds. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Cerium(4+);sulfuric acid;disulfate;hydrate has numerous scientific research applications:
Analytical Chemistry: It is used as a redox indicator in redox titrations.
Nanoparticle Synthesis: It is employed in the preparation of spherical-like nanoparticles of cerium(IV) oxide, which are used in various catalytic and environmental applications.
Catalysis: It acts as a catalyst in the oxidation of organic compounds and in the reduction of nitrogen oxides.
Biological Research: Its strong oxidizing properties make it useful in studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism of action of cerium(4+);sulfuric acid;disulfate;hydrate involves its strong oxidizing properties. The cerium(IV) ion (Ce4+) acts as an electron acceptor, facilitating redox reactions. In acidic conditions, the cerium(IV) ion can oxidize various organic and inorganic compounds by accepting electrons and being reduced to cerium(III) (Ce3+) . This redox behavior is crucial in its applications as a catalyst and in analytical chemistry.
Comparison with Similar Compounds
Cerium(4+);sulfuric acid;disulfate;hydrate can be compared with other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(IV) nitrate. While all these compounds exhibit strong oxidizing properties, this compound is unique due to its specific solubility and stability characteristics in sulfuric acid . Similar compounds include:
Cerium(IV) ammonium sulfate: Used in similar redox reactions but has different solubility properties.
Cerium(IV) nitrate: Another strong oxidizer with distinct applications in analytical chemistry and catalysis.
This compound stands out due to its specific reactivity and stability in sulfuric acid, making it particularly useful in certain industrial and research applications.
Properties
IUPAC Name |
cerium(4+);sulfuric acid;disulfate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNVIWCFTMAV-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH4O13S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583687 |
Source


|
| Record name | Cerium(4+) sulfate--sulfuric acid--water (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-39-7 |
Source


|
| Record name | Cerium(4+) sulfate--sulfuric acid--water (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














